

# HT-2157: A Technical Overview of its Safety and Toxicity Profile

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |           |           |
|----------------------|-----------|-----------|
| Compound Name:       | HT-2157   |           |
| Cat. No.:            | B10801091 | Get Quote |

For Researchers, Scientists, and Drug Development Professionals

December 8, 2025

### **Abstract**

HT-2157, also known as SNAP-37889, is a selective, non-peptide antagonist of the galanin-3 (GAL<sub>3</sub>) receptor. Initially investigated for its potential therapeutic effects in anxiety and depression, its clinical development was terminated due to safety concerns.[1] This technical guide provides a comprehensive overview of the available safety and toxicity data for HT-2157, drawing from preclinical in vitro and in vivo studies. While specific details of the adverse events leading to its clinical trial termination are not publicly available, in vitro evidence points towards a mechanism of receptor-independent cytotoxicity. This document is intended to serve as a resource for researchers and drug development professionals, summarizing key quantitative data, detailing experimental methodologies, and visualizing relevant biological pathways and experimental workflows.

### Introduction

Galanin is a neuropeptide that exerts its effects through three G protein-coupled receptors: GAL<sub>1</sub>, GAL<sub>2</sub>, and GAL<sub>3</sub>. The GAL<sub>3</sub> receptor, in particular, has been implicated in the modulation of mood and anxiety. **HT-2157** emerged as a potent and selective antagonist for the GAL<sub>3</sub> receptor, demonstrating promising anxiolytic and antidepressant-like activity in rodent models. However, the progression of **HT-2157** into and through clinical trials was halted due to



undisclosed safety issues.[1] This guide synthesizes the publicly accessible information regarding the safety and toxicity profile of **HT-2157** to inform future research in the development of GAL<sub>3</sub> receptor modulators.

## **Preclinical Safety and Toxicity Data**

The following tables summarize the key quantitative data from preclinical studies of HT-2157.

**Table 1: In Vitro Receptor Binding and Functional** 

**Activity** 

| Parameter                                                       | Value                                                                              | Cell Line/System                                                         | Reference     |
|-----------------------------------------------------------------|------------------------------------------------------------------------------------|--------------------------------------------------------------------------|---------------|
| GAL₃ Receptor<br>Binding Affinity (K <sub>i</sub> )             | 17 nM                                                                              | Membranes from LMTK <sup>-</sup> cells expressing human GAL <sub>3</sub> | [1]           |
| GAL <sub>1</sub> Receptor<br>Binding Affinity (K <sub>i</sub> ) | >10 μM                                                                             | Membranes from LMTK <sup>-</sup> cells expressing human GAL1             | [1]           |
| GAL <sub>2</sub> Receptor<br>Binding Affinity (K <sub>i</sub> ) | >10 μM                                                                             | Membranes from LMTK <sup>-</sup> cells expressing human GAL <sub>2</sub> | [1]           |
| Functional<br>Antagonism                                        | Concentration- dependent rightward shift of the galanin concentration-effect curve | Galanin-evoked inhibition of adenylyl cyclase                            | Not specified |

## **Table 2: In Vitro Cytotoxicity**



| Cell Line                                        | Effect                 | Concentration | Receptor<br>Expression         | Reference |
|--------------------------------------------------|------------------------|---------------|--------------------------------|-----------|
| HL-60 (Human<br>promyelocytic<br>leukemia)       | Induction of apoptosis | 10 μΜ         | GAL <sub>2</sub>               | [1]       |
| BV-2 (Murine microglial cells)                   | Induction of apoptosis | 10 μΜ         | Endogenous<br>GAL <sub>3</sub> | [1]       |
| Human Peripheral Blood Mononuclear Cells (PBMCs) | Induction of apoptosis | 10 μΜ         | Not specified                  | [1]       |
| HMCB (Human melanocytes)                         | Induction of apoptosis | ≥10 µM        | Endogenous<br>GAL <sub>3</sub> |           |
| SH-SY5Y<br>(Human<br>neuroblastoma)              | Induction of apoptosis | ≥10 µM        | No galanin receptors           |           |

## **Table 3: In Vivo Pharmacological and Behavioral Effects**

in Rodents

| Species | Model                                      | Dose           | Effect                                        | Reference |
|---------|--------------------------------------------|----------------|-----------------------------------------------|-----------|
| Rat     | Vogel Punished<br>Drinking Test            | 3 and 10 mg/kg | Increased<br>drinking<br>(anxiolytic-like)    | [1]       |
| Rat     | Forced Swim<br>Test                        | 3 and 10 mg/kg | Reduced immobility time (antidepressant-like) | [1]       |
| Rat     | Operant Alcohol<br>Self-<br>Administration | 30 mg/kg       | Decreased self-<br>administration             | [1]       |



## Key Experimental Protocols In Vitro Apoptosis Induction Assay

- Cell Lines: HL-60, BV-2, and primary human PBMCs were utilized.
- Treatment: Cells were treated with **HT-2157** (SNAP-37889) at a concentration of 10 μM.
- Apoptosis Detection: The induction of apoptosis was assessed. The specific methodology for apoptosis detection (e.g., Annexin V/PI staining, caspase activation assays) is not detailed in the provided search results.
- Receptor Expression Analysis: The expression of galanin receptors in the cell lines was determined to assess if the cytotoxic effects were dependent on the presence of the drug's target.

#### **Rodent Behavioral Models**

- Vogel Punished Drinking Test (Rat): This conflict test is used to evaluate anxiolytic drug
  activity. Thirsty rats are trained to drink from a tube that is electrified. The number of licks is
  measured, with an increase in licking in the presence of the drug, despite the shock,
  indicating an anxiolytic effect.
- Forced Swim Test (Rat): This model is commonly used to screen for antidepressant efficacy.
   Rats are placed in a cylinder of water from which they cannot escape. The duration of immobility is measured, and a decrease in immobility time is indicative of an antidepressant-like effect.
- Operant Alcohol Self-Administration (Rat): Rats are trained to press a lever to receive an alcohol reward. A decrease in lever pressing for alcohol following drug administration suggests a reduction in the reinforcing properties of alcohol.

## Signaling Pathways and Experimental Workflows Proposed Mechanism of Action of HT-2157





Click to download full resolution via product page

Caption: Proposed mechanism of HT-2157 as a GAL<sub>3</sub> receptor antagonist.

### **Experimental Workflow for In Vitro Toxicity Assessment**





Click to download full resolution via product page

Caption: Workflow for evaluating the in vitro cytotoxicity of HT-2157.

### **Discussion and Conclusion**

The preclinical data for **HT-2157** demonstrated its potential as a selective GAL<sub>3</sub> receptor antagonist with desirable pharmacological effects in animal models of anxiety and depression. However, the termination of its clinical development underscores a significant safety liability.



The in vitro findings are particularly revealing, as they indicate that **HT-2157** can induce apoptosis in various cell types, including immune and neuronal cells, at a concentration of 10 μM.[1] Crucially, this cytotoxic effect was observed in cells lacking the GAL<sub>3</sub> receptor, suggesting an off-target and receptor-independent mechanism of toxicity.

This observed in vitro cytotoxicity provides a plausible explanation for the safety concerns that led to the cessation of clinical trials, although the precise nature of the adverse events in humans remains undisclosed. The discrepancy between the lack of reported overt toxicity in preclinical animal studies and the ultimate clinical outcome highlights the limitations of animal models in predicting all human toxicities.

In conclusion, while **HT-2157** showed initial promise, its safety profile, characterized by in vitro cytotoxicity, rendered it unsuitable for further clinical development. This case serves as a critical reminder of the importance of comprehensive toxicological profiling, including in vitro cytotoxicity screening across a diverse range of cell types, early in the drug discovery and development process. Future efforts to develop GAL<sub>3</sub> receptor antagonists should prioritize candidates with a clean off-target profile and a favorable safety margin.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

### References

- 1. HT-2157 [medbox.iiab.me]
- To cite this document: BenchChem. [HT-2157: A Technical Overview of its Safety and Toxicity Profile]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b10801091#safety-and-toxicity-profile-of-ht-2157]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide



accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

### BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com